Ethanol, 2-chloro, 3-methylbutanoate

Description

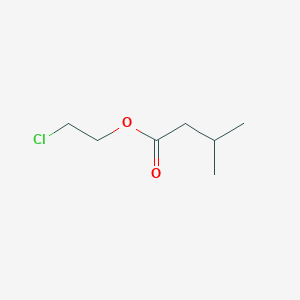

Its molecular structure combines the reactivity of a chloroethanol moiety with the steric and electronic effects of the ester group. Key physicochemical properties, calculated using Joback, Crippen, and McGowan methods, include:

- Boiling Point (Tboil): 472.84 K (199.69°C)

- Gibbs Free Energy of Formation (ΔfG°): -240.23 kJ/mol

- Octanol-Water Partition Coefficient (logPoct/wat): 1.814

- Water Solubility (log10WS): -1.53 (indicating low solubility)

- Viscosity (η): Ranges from 0.0002680 to 0.0043091 Pa·s between 255.73 K and 472.84 K .

These properties suggest moderate lipophilicity and thermal stability, making it suitable for applications requiring controlled reactivity in non-polar environments.

Properties

CAS No. |

5452-00-6 |

|---|---|

Molecular Formula |

C7H13ClO2 |

Molecular Weight |

164.63 g/mol |

IUPAC Name |

2-chloroethyl 3-methylbutanoate |

InChI |

InChI=1S/C7H13ClO2/c1-6(2)5-7(9)10-4-3-8/h6H,3-5H2,1-2H3 |

InChI Key |

JYHBZBYMWFDQQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)OCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanol, 2-chloro, 3-methylbutanoate can be synthesized through the esterification reaction between 2-chloro-3-methylbutanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-chloro, 3-methylbutanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-chloro-3-methylbutanoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is commonly used for the reduction of esters.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Hydrolysis: 2-chloro-3-methylbutanoic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2-chloro, 3-methylbutanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to produce various derivatives and study reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethanol, 2-chloro, 3-methylbutanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions. The chloro group can also participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Comparison with Similar Compounds

Ethylene Chlorohydrin (Ethanol, 2-chloro-)

- Structure: Simpler chloroethanol (Cl-CH2-CH2-OH).

- Properties: Lower boiling point (~128°C) due to smaller molecular weight . Higher water solubility (logP ≈ 0.29) compared to the target compound . Toxicity: Known environmental monitoring (STORET PARM CODE 81684) highlights its toxicity .

3-Methylbutyl Acetate

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

- Structure: Amino-substituted methyl ester with trifluoroethyl group.

- Properties: Enhanced polarity from amino and trifluoromethyl groups, increasing water interaction vs. the target’s chlorine .

Data Table: Comparative Properties

| Property | Ethanol, 2-chloro, 3-methylbutanoate | Ethylene Chlorohydrin | 3-Methylbutyl Acetate |

|---|---|---|---|

| Molecular Weight | ~152.6 (estimated) | 80.51 | 130.18 |

| Boiling Point (°C) | 199.69 | ~128 | ~142 |

| logPoct/wat | 1.814 | ~0.29 | ~1.3 |

| Water Solubility | Low (log10WS = -1.53) | High | Moderate |

| Toxicity | Likely high (chlorinated) | High | Low |

| Applications | Specialty chemicals | Chemical synthesis | Flavorings |

Key Research Findings

Chlorine Substitution Effects: The chlorine in this compound increases boiling point and logP compared to non-chlorinated esters (e.g., 3-methylbutyl acetate), enhancing lipid solubility but reducing water compatibility .

Toxicity Profile : Chlorinated alcohols like ethylene chlorohydrin exhibit higher toxicity than esters, suggesting the target compound may require careful handling despite lacking explicit toxicity data .

Synthetic Challenges: Amino-substituted esters () require stringent conditions (e.g., THF, DIPEA), whereas the target’s synthesis might involve simpler base catalysis, akin to ’s NaOH-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.